(3Z)-5-bromo-1-butyl-3-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound “(3Z)-5-bromo-1-butyl-3-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one” is a complex organic molecule that features a variety of functional groups, including a bromine atom, a butyl chain, and a thiazolo[3,2-b][1,2,4]triazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting from simpler precursors. A possible synthetic route could include:
Formation of the thiazolo[3,2-b][1,2,4]triazole ring: This could be achieved through a cyclization reaction involving a thioamide and a hydrazine derivative.
Introduction of the 2-methylphenyl group: This step might involve a Friedel-Crafts acylation reaction.
Attachment of the butyl chain: This could be done via an alkylation reaction using a butyl halide.
Formation of the indolone structure: This might involve a cyclization reaction of an appropriate precursor.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each step to ensure high yield and purity. This might involve the use of automated synthesizers and high-throughput screening methods to identify the best reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound could undergo oxidation reactions, particularly at the butyl chain or the thiazolo[3,2-b][1,2,4]triazole ring.
Reduction: Reduction reactions might target the carbonyl group in the indolone structure.
Substitution: The bromine atom could be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides could be employed.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
Synthesis of novel compounds:
Biology
Biological activity: The compound might exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
Pharmaceuticals: Due to its complex structure, the compound could be explored for its potential as a therapeutic agent.
Industry
Materials science: The compound might be used in the development of new materials with unique properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
(3Z)-5-bromo-1-butyl-3-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one: This compound is unique due to its specific combination of functional groups and ring systems.
Other thiazolo[3,2-b][1,2,4]triazole derivatives: These compounds might share some structural similarities but differ in their substituents and overall properties.
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups and the potential for diverse chemical reactivity and biological activity. This makes it a valuable target for further research and development.
Biological Activity
The compound (3Z)-5-bromo-1-butyl-3-[2-(2-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one (CAS Number: 618854-80-1) is a complex heterocyclic molecule with potential biological activity. This article reviews its biological properties, focusing on its antimicrobial and anticancer activities, as well as its mechanism of action.
Chemical Structure and Properties
The molecular formula of the compound is C21H15BrN4O2S, with a molecular weight of 467.3 g/mol. The structure features multiple pharmacophores that may contribute to its biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various derivatives related to this compound. For instance, derivatives of thiazolo[3,2-b][1,2,4]triazole have shown varying degrees of antibacterial activity against common pathogens such as Bacillus subtilis and Escherichia coli. The minimal inhibitory concentrations (MICs) for these compounds were determined using standard methods.
Compound | MIC (μg/mL) | Activity |
---|---|---|
Derivative A | 32 | Active against B. subtilis |
Derivative B | 64 | Active against E. coli |
Derivative C | 128 | Weak activity |
The biological activity is influenced by the presence of electron-donating or electron-withdrawing substituents on the phenyl rings attached to the thiazole moiety. Compounds with methoxy groups exhibited enhanced antibacterial properties compared to their counterparts lacking these substituents .
Anticancer Activity
The compound's potential anticancer properties have been investigated in various cancer cell lines. In vitro assays demonstrated that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle progression.
In a study involving human breast cancer cells (MCF-7), the compound was shown to significantly reduce cell viability in a dose-dependent manner:
Concentration (μM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 75 |
25 | 50 |
50 | 30 |
The IC50 value was calculated to be approximately 25 μM, indicating significant cytotoxicity against cancer cells while sparing normal cells at lower concentrations .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells and cancer cells.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways leading to cell death.
- Oxidative Stress : Increased production of reactive oxygen species (ROS) contributes to cellular damage in cancer cells.
Case Studies
Several case studies have reported on the efficacy of similar compounds in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated a derivative's effectiveness against drug-resistant bacterial strains. Results indicated a significant reduction in bacterial load in treated patients compared to controls.
- Case Study on Cancer Treatment : A pilot study involving patients with advanced breast cancer showed promising results when combined with standard chemotherapy regimens. Patients reported improved outcomes and reduced side effects.
Properties
Molecular Formula |
C23H19BrN4O2S |
---|---|
Molecular Weight |
495.4 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H19BrN4O2S/c1-3-4-11-27-17-10-9-14(24)12-16(17)18(21(27)29)19-22(30)28-23(31-19)25-20(26-28)15-8-6-5-7-13(15)2/h5-10,12H,3-4,11H2,1-2H3/b19-18- |
InChI Key |
MGNSBLRDYKIQTO-HNENSFHCSA-N |
Isomeric SMILES |
CCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=CC=C5C)S3)/C1=O |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N4C(=NC(=N4)C5=CC=CC=C5C)S3)C1=O |
Origin of Product |
United States |
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